
3-(4,4-Dimethyl-3-methylidenepentyl)-4-hydroxy-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4,4-Dimethyl-3-methylidenepentyl)-4-hydroxy-2H-1-benzopyran-2-one is a complex organic compound with a unique structure that includes a benzopyran ring and a dimethyl-methylidenepentyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4-Dimethyl-3-methylidenepentyl)-4-hydroxy-2H-1-benzopyran-2-one typically involves multiple steps, starting with the preparation of the benzopyran ring followed by the introduction of the dimethyl-methylidenepentyl side chain. Common synthetic routes include:
Cyclization Reactions: Formation of the benzopyran ring through cyclization of appropriate precursors.
Alkylation Reactions: Introduction of the dimethyl-methylidenepentyl side chain via alkylation reactions using suitable alkylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4,4-Dimethyl-3-methylidenepentyl)-4-hydroxy-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the benzopyran ring or side chain can lead to the formation of different reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl group or the benzopyran ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-(4,4-Dimethyl-3-methylidenepentyl)-4-hydroxy-2H-1-benzopyran-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4,4-Dimethyl-3-methylidenepentyl)-4-hydroxy-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-3-methylene-1-pentene: A structurally related compound with similar side chains but lacking the benzopyran ring.
4,4-Dimethyl-2-methylene-1,3-dioxolan-5-one: Another related compound with a different ring structure.
Uniqueness
3-(4,4-Dimethyl-3-methylidenepentyl)-4-hydroxy-2H-1-benzopyran-2-one is unique due to its combination of a benzopyran ring and a dimethyl-methylidenepentyl side chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
104416-41-3 |
|---|---|
Molecular Formula |
C17H20O3 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
3-(4,4-dimethyl-3-methylidenepentyl)-4-hydroxychromen-2-one |
InChI |
InChI=1S/C17H20O3/c1-11(17(2,3)4)9-10-13-15(18)12-7-5-6-8-14(12)20-16(13)19/h5-8,18H,1,9-10H2,2-4H3 |
InChI Key |
STIBTVJYSJQXLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=C)CCC1=C(C2=CC=CC=C2OC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


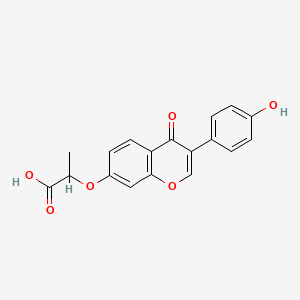
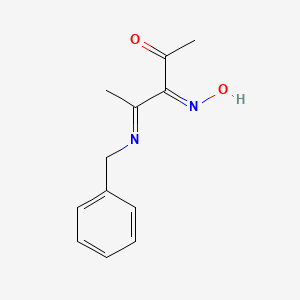

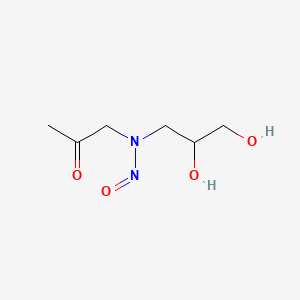

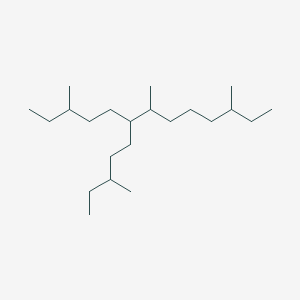
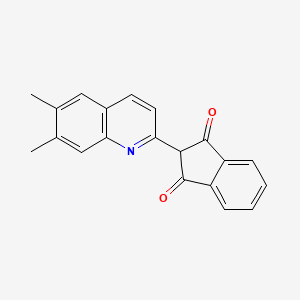

![3,5-Diamino-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14345739.png)
![3,3'-{[(5-Chloro-2-hydroxy-3-methylphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14345755.png)
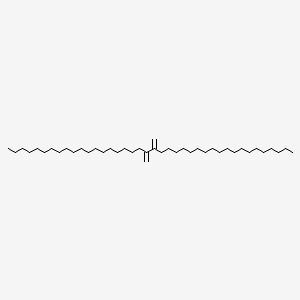
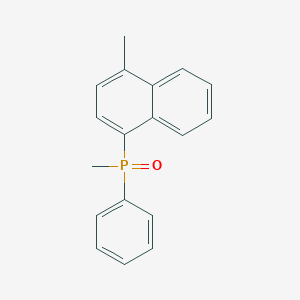
![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-](/img/structure/B14345784.png)
![(Bicyclo[4.2.0]oct-6-en-7-yl)(trimethyl)silane](/img/structure/B14345794.png)
